5,6-Dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide
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Overview
Description
5,6-Dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide is a synthetic organic compound characterized by its pyrimidine core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the tetrahydronaphthalenyl group and the dimethyl substitutions on the pyrimidine ring contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups at positions 5 and 6 can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Attachment of the Tetrahydronaphthalenyl Group: The tetrahydronaphthalenyl group can be attached through a nucleophilic substitution reaction where the pyrimidine derivative reacts with a tetrahydronaphthalenyl halide in the presence of a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters, and the employment of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
5,6-Dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylpyrimidine-4-carboxamide: Lacks the tetrahydronaphthalenyl group, resulting in different chemical and biological properties.
N-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide: Lacks the dimethyl substitutions, affecting its reactivity and biological activity.
Uniqueness
5,6-Dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide is unique due to the combined presence of the dimethyl groups and the tetrahydronaphthalenyl moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5,6-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-11-12(2)18-10-19-16(11)17(21)20-15-9-5-7-13-6-3-4-8-14(13)15/h3-4,6,8,10,15H,5,7,9H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGSFWPZQYSVEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2CCCC3=CC=CC=C23)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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